An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Analysis, and Applications
An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Analysis, and Applications
Introduction
2-Aminopropanenitrile hydrochloride, also known as alaninenitrile hydrochloride, is a versatile building block in modern organic and medicinal chemistry.[1] As a simple α-aminonitrile, its structure features a chiral center, a nucleophilic amino group, and a nitrile moiety that can be readily transformed into other valuable functional groups, such as carboxylic acids or amines. These characteristics make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its core properties, synthesis, analytical validation, and strategic applications.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical entity begins with its precise identification and physical characteristics. 2-Aminopropanenitrile hydrochloride is the salt form of alaninenitrile, which enhances its stability and handling properties compared to the free base.
Chemical Structure
The structure consists of a propane backbone with an amino group and a nitrile group attached to the same carbon (C2), rendering it an α-aminonitrile.
Caption: Chemical Structure of 2-Aminopropanenitrile Hydrochloride.
Properties Summary
Key identifiers and physicochemical data are crucial for experimental design, safety assessment, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminopropanenitrile hydrochloride | [2] |
| Synonyms | rac-α-Aminopropionitrile Hydrochloride, Alaninenitrile Hydrochloride | [1] |
| CAS Number | 72187-91-8 | [1][2][3] |
| PubChem CID | 12782877 | [1][4] |
| Molecular Formula | C₃H₆N₂·HCl (or C₃H₇ClN₂) | [1][2][3] |
| Molecular Weight | 106.55 g/mol | [2][3][5] |
| Appearance | Solid (Typical) | - |
| Melting Point | 144-146 °C | [3] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| Sensitivity | Moisture sensitive | [1] |
Section 2: Synthesis and Characterization
The synthesis of α-aminonitriles is a well-established field, with the Strecker synthesis being a primary and highly efficient method.[6] This three-component reaction offers a direct route from simple, commercially available precursors.
Recommended Synthetic Protocol: Strecker Synthesis
The Strecker synthesis involves the reaction of an aldehyde (acetaldehyde) with a source of ammonia (ammonium chloride) and a cyanide source (potassium cyanide) to form the α-aminonitrile. The choice of this method is driven by its high atom economy and convergence.
Reaction: CH₃CHO + NH₄Cl + KCN → CH₃CH(NH₂)CN·HCl + KCl + H₂O
Caption: General workflow for the Strecker synthesis of 2-Aminopropanenitrile HCl.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Charge the flask with a solution of ammonium chloride in water.
-
Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Add acetaldehyde dropwise to the stirred solution, maintaining the temperature.
-
Cyanide Addition: Separately, prepare a solution of potassium cyanide in water. Add this solution dropwise to the reaction mixture via the addition funnel over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to protonate the amine, forming the hydrochloride salt.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde and organic impurities.
-
Isolation: Concentrate the aqueous layer under reduced pressure to precipitate the crude 2-Aminopropanenitrile hydrochloride.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product. Dry under vacuum.
Section 3: Applications in Research and Drug Development
The synthetic utility of 2-Aminopropanenitrile hydrochloride is rooted in the reactivity of its two functional groups. It serves as a key intermediate for various classes of compounds.
-
Precursor to α-Amino Acids: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield alanine, a proteinogenic amino acid. This provides a synthetic route to isotopically labeled amino acids for metabolic studies.
-
Pharmaceutical Building Block: Its structure is incorporated into more complex molecules. It is categorized as a "Protein Degrader Building Block," suggesting its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other molecules designed to induce targeted protein degradation.[1]
-
Enzyme Inhibitors: α-Aminonitriles are known to act as reversible inhibitors for certain proteases, such as dipeptidyl peptidase (DPP-IV), which is a target for type 2 diabetes treatment.[7] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, while the amino group provides key binding interactions. This makes 2-aminopropanenitrile and its derivatives valuable scaffolds in drug discovery.[7]
Section 4: Analytical Methodologies for Quality Control
Ensuring the purity and identity of a synthetic intermediate is critical in drug development. A combination of a classic titrimetric method and a modern chromatographic technique provides a robust analytical package.
Method 1: Argentometric Titration (Assay of Hydrochloride)
This volumetric method is a cost-effective and reliable technique for quantifying the hydrochloride salt content.[8] It relies on the precipitation of chloride ions with a standardized silver nitrate solution.
Experimental Protocol:
-
Standard Preparation: Prepare and standardize a 0.1 M Silver Nitrate (AgNO₃) solution against a primary standard (e.g., sodium chloride).
-
Sample Preparation: Accurately weigh approximately 100 mg of 2-Aminopropanenitrile hydrochloride and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃. The endpoint is determined potentiometrically using a silver electrode, which detects the sharp change in potential as excess Ag⁺ ions appear after all Cl⁻ has precipitated as AgCl.
-
Calculation: The percentage of hydrochloride is calculated based on the volume of AgNO₃ consumed.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for assessing purity and identifying impurities due to its high specificity and sensitivity.[8]
Caption: Experimental workflow for RP-HPLC purity analysis.
Experimental Protocol:
-
System Setup:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) at a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-Aminopropanenitrile hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter both solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).
| Parameter | Argentometric Titration | RP-HPLC |
| Principle | Precipitation of Chloride ions | Differential partitioning between stationary and mobile phases |
| Measures | Assay (% HCl content) | Purity, Impurity Profile, Assay (with standard) |
| Specificity | Specific to chloride ions, not the parent molecule | Highly specific for the parent molecule and its impurities |
| Advantages | Cost-effective, simple, accurate for salt content | High sensitivity, high resolution, suitable for impurity quantification |
| Limitations | Does not detect non-chloride impurities | Requires more expensive equipment and reference standards |
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling of 2-Aminopropanenitrile hydrochloride is essential to ensure personnel safety.
GHS Hazard Information
The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]
| Hazard Type | GHS Code(s) | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1][2][3] | |
| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [1] |
| H315 | Causes skin irritation | [1][2] | |
| H319 | Causes serious eye irritation | [1][2] | |
| H335 | May cause respiratory irritation | [1][2] | |
| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. | [1][2] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid dust formation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[1]
References
-
2-Aminopropanenitrile hydrochloride | C3H7ClN2 | CID 12782877 - PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-2-methylpropanenitrile hydrochloride | C4H9ClN2 | CID 12239465 - PubChem, National Center for Biotechnology Information. [Link]
-
Cas 72187-91-8, 2-AMINOPROPANENITRILE HYDROCHLORIDE - LookChem. [Link]
-
2-Aminopropanol hydrochloride | C3H10ClNO | CID 110798 - PubChem, National Center for Biotechnology Information. [Link]
-
2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem, National Center for Biotechnology Information. [Link]
-
propan-2-yl (2R)-2-aminopropanoate hydrochloride | C6H14ClNO2 - PubChem, National Center for Biotechnology Information. [Link]
-
2-aminopropanenitrile - 51806-98-5, C3H6N2 - ChemSynthesis. [Link]
- US4701546A - Preparation of 2-(N-formylamino)
-
3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem, National Center for Biotechnology Information. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
Aminopropionitrile - Wikipedia. [Link]
-
Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion - Kanazawa University Repository. [Link]
-
Cas 40651-89-6, 2-aminobutanenitrile - LookChem. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - National Center for Biotechnology Information. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 72187-91-8 | 2-Aminopropanenitrile hydrochloride - AiFChem [aifchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Aminopropanenitrile hydrochloride | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopropanenitrile hydrochloride - CAS:72187-91-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0 [smolecule.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
